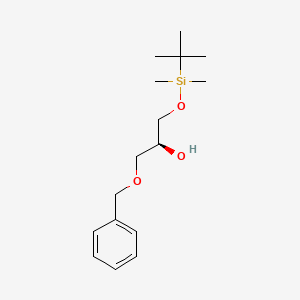

(S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol

Beschreibung

(S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol is a chiral secondary alcohol featuring a benzyl ether at position 1 and a tert-butyldimethylsilyl (TBS)-protected hydroxyl group at position 2. Its S-configuration at the stereogenic center (C2) renders it valuable in asymmetric synthesis, particularly for constructing enantiomerically pure intermediates in pharmaceuticals and natural products. The benzyl and TBS groups serve as orthogonal protecting groups, enabling sequential deprotection under distinct conditions (e.g., hydrogenolysis for benzyl and fluoride ions for TBS) .

Eigenschaften

Molekularformel |

C16H28O3Si |

|---|---|

Molekulargewicht |

296.48 g/mol |

IUPAC-Name |

(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-phenylmethoxypropan-2-ol |

InChI |

InChI=1S/C16H28O3Si/c1-16(2,3)20(4,5)19-13-15(17)12-18-11-14-9-7-6-8-10-14/h6-10,15,17H,11-13H2,1-5H3/t15-/m0/s1 |

InChI-Schlüssel |

WVHOMKHXUZAOQB-HNNXBMFYSA-N |

Isomerische SMILES |

CC(C)(C)[Si](C)(C)OC[C@H](COCC1=CC=CC=C1)O |

Kanonische SMILES |

CC(C)(C)[Si](C)(C)OCC(COCC1=CC=CC=C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 1-(Benzyloxy)propan-2-ol (Intermediate)

- Starting materials: 1,2-propanediol and benzyl bromide.

- Reaction conditions: Sodium hydride (NaH) is used as a base in N,N-dimethylformamide (DMF) at 0 °C.

- Procedure: Benzyl bromide is added to the deprotonated 1,2-propanediol, promoting selective benzylation at the primary hydroxyl.

- Work-up: Extraction with water and ethyl acetate, drying over anhydrous sodium sulfate, filtration, concentration, and purification by column chromatography.

- Yield: Approximately 41%.

- Characterization: 1H-NMR confirms the formation of the benzyloxy moiety and the chiral center at C-2.

Selective Protection of the Secondary Hydroxyl Group with tert-Butyldimethylsilyl Chloride (TBSCl)

- Starting material: (S)-1-(Benzyloxy)propan-2-ol.

- Reagents: TBSCl, imidazole or triethylamine (NEt3), and catalytic DMAP.

- Solvent: Commonly dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions: Room temperature stirring for 16–24 hours; sometimes elevated temperature (up to 65 °C) to improve conversion.

- Mechanism: The secondary hydroxyl is selectively silylated due to steric and electronic factors, while the primary benzyloxy group remains intact.

- Work-up: Quenching with aqueous ammonium chloride, extraction with ethyl acetate, drying (MgSO4), and concentration.

- Purification: Silica gel column chromatography.

- Yields: Reported yields vary from 36% to 58% depending on substrate and conditions.

Diastereoselective and Stereospecific Considerations

- The stereochemistry at the 2-position is preserved during protection steps.

- Diastereomeric ratios (dr) close to 1.2:1 to 1.3:1 have been reported in similar silylation reactions of related compounds, indicating moderate stereoselectivity.

- Use of mild bases and controlled temperatures helps maintain optical purity.

Detailed Reaction Conditions and Optimization

Alternative Synthetic Routes and Related Transformations

- Oxidation of 3-((tert-butyldimethylsilyl)oxy)propan-1-ol to aldehydes and further functionalization has been reported, which can be adapted for intermediates in the synthesis pathway.

- Use of copper-catalyzed oxidation systems and micellar catalysis for related chiral alcohols shows potential for green and cost-effective processes but is less directly applied to this compound.

- Protection strategies employing TBSCl with imidazole in DCM are broadly validated for similar chiral alcohols, ensuring reproducibility and scalability.

Summary of Research Findings

- The preparation of (S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol is reliably achieved via initial benzylation of 1,2-propanediol followed by selective TBS protection of the secondary hydroxyl.

- The reaction conditions favor retention of stereochemistry and provide moderate to good yields.

- Purification typically involves silica gel chromatography, and characterization by NMR and IR confirms structure and purity.

- Optimization of temperature and reagent stoichiometry is critical for maximizing yield and selectivity.

Concluding Remarks

The synthesis of this compound is well-documented through classical organic transformations involving selective benzylation and silylation steps. The protocols emphasize mild reaction conditions to preserve chiral integrity and achieve efficient protection of hydroxyl groups. These methods are supported by detailed experimental data and validated by spectral analysis, providing a robust framework for further application in complex molecule synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol can undergo several types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The hydroxyl group can be reduced to form a corresponding alkane.

Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) under mild conditions.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Alkanes.

Substitution: Compounds with different protecting groups or functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of (S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol involves its reactivity due to the presence of the benzyloxy and TBDMS groups. The benzyloxy group can participate in nucleophilic substitution reactions, while the TBDMS group serves as a protecting group that can be selectively removed under specific conditions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs, highlighting key differences in functional groups, stereochemistry, and applications:

*Calculated based on molecular formula.

Stability and Orthogonal Deprotection

- Target Compound: Benzyl groups are stable under acidic/basic conditions but cleaved via hydrogenolysis, while TBS ethers resist hydrogenolysis but are labile to fluorides (e.g., TBAF) .

- Analog (8) : Nitro groups may sensitize the compound to reductive conditions, limiting compatibility with hydrogenation steps .

- Pyridine Derivative : Propargyl-TBS groups enable alkyne-specific reactions (e.g., CuAAC click chemistry), absent in the target compound.

Biologische Aktivität

(S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol, a compound with the molecular formula C28H46O4Si2 and a molecular weight of approximately 502.83 g/mol, has garnered attention in various research domains due to its potential biological activities. This article reviews the compound's biological properties, synthesis pathways, and relevant case studies.

- Molecular Formula : C28H46O4Si2

- Molecular Weight : 502.83 g/mol

- CAS Number : 2514601-96-6

The compound features a benzyloxy group and a tert-butyldimethylsilyl (TBDMS) ether, which contribute to its solubility and reactivity in biological systems.

Synthesis and Applications

This compound is commonly synthesized as an intermediate in the preparation of various pharmaceutical compounds, including Trimebutine metabolites. Its synthesis typically involves protecting groups that enhance stability and facilitate further transformations in synthetic pathways .

The biological activity of this compound can be attributed to its structural features that allow interactions with biological targets. The TBDMS group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Effects

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which may mitigate oxidative stress in biological systems.

- Anti-inflammatory Properties : Some derivatives of benzyloxy compounds have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.

- Anticancer Potential : Certain studies have explored the cytotoxic effects of benzyloxy derivatives against various cancer cell lines, suggesting that this compound may exhibit similar properties.

Case Studies

A review of literature reveals several case studies highlighting the biological activity of related compounds:

Q & A

Q. What are the standard synthetic routes for (S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol in laboratory settings?

The compound is typically synthesized via selective protection of hydroxyl groups. For example, a methyl ester intermediate can be reduced using diisobutylaluminum hydride (DiBAl-H) at low temperatures (−78°C to −40°C) to yield the corresponding alcohol with high efficiency (92% yield). Critical parameters include strict temperature control, stoichiometric equivalence of reducing agents, and careful quenching with methanol and aqueous potassium sodium tartrate to prevent over-reduction .

Q. Which spectroscopic methods are essential for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the benzyloxy aromatic protons (δ ~7.3 ppm, multiplet), tert-butyldimethylsilyl (TBS) methyl groups (δ ~0.1 ppm, singlet), and the stereospecific hydroxyl proton (δ ~2.5 ppm, broad) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+Na]⁺) and fragmentation patterns consistent with TBS and benzyloxy groups .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

Enantiomeric purity is achieved through chiral auxiliaries or asymmetric catalysis. For instance, using (R)-configured starting materials or chiral catalysts during key steps (e.g., ester reduction or silylation) ensures retention of stereochemistry. Monitoring optical rotation and chiral HPLC (e.g., Chiralpak® columns) validates purity, with deviations >2% requiring reprocessing via recrystallization or chromatography .

Q. What strategies resolve contradictions in NMR data for diastereomeric byproducts?

Discrepancies in splitting patterns or chemical shifts may arise from incomplete protection or epimerization. Strategies include:

- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) by observing signal coalescence at elevated temperatures.

- 2D-COSY/NOESY : Correlates proton-proton spatial relationships to distinguish diastereomers.

- Isolation via Preparative HPLC : Physically separates diastereomers for individual characterization .

Q. How does the tert-butyldimethylsilyl (TBS) group influence the compound’s stability under acidic/basic conditions?

The TBS group provides robust protection against nucleophilic attack but is labile in the presence of fluoride ions (e.g., TBAF) or strong acids (e.g., HCl in THF). Stability studies show that the compound degrades by <5% in neutral solvents (CH₂Cl₂, DMF) over 24 hours at 25°C but undergoes rapid desilylation (>90%) in 1M HCl .

Q. What role does this compound play in multi-step syntheses of complex molecules?

It serves as a chiral building block for pharmaceuticals and natural products. For example, it has been used to introduce stereocenters in tetrahydrofuran-based intermediates for antiviral agents. The benzyloxy and TBS groups allow sequential deprotection, enabling orthogonal functionalization .

Methodological Considerations

Q. How should researchers troubleshoot low yields during the DiBAl-H reduction step?

- Impurity in Starting Material : Purify the ester precursor via flash chromatography (hexane/EtOAc).

- Moisture Contamination : Ensure anhydrous conditions by flame-drying glassware and using molecular sieves.

- Quenching Efficiency : Optimize the ratio of methanol to aqueous tartrate to prevent emulsion formation during workup .

Q. What are the best practices for long-term storage of this compound?

Store under inert atmosphere (argon) at −20°C in amber vials to prevent oxidation and moisture ingress. Periodic ¹H NMR analysis (every 6 months) monitors degradation, with >95% purity maintained for up to 2 years under these conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.